![molecular formula C16H20N2O3 B2439072 3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3-oxazolidin-2-one CAS No. 2418648-98-1](/img/structure/B2439072.png)
3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3-oxazolidin-2-one, also known as AZD-8055, is a synthetic compound that has shown potential in the field of cancer research. It is a member of the oxazolidinone class of compounds and is being studied for its ability to inhibit the mammalian target of rapamycin (mTOR) pathway.
Wirkmechanismus
3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3-oxazolidin-2-one inhibits the mTOR pathway by binding to the active site of the mTOR kinase. This prevents the phosphorylation of downstream targets involved in cell growth and proliferation. The mTOR pathway is also involved in the regulation of autophagy, a process by which cells break down and recycle damaged or unwanted components. Inhibition of the mTOR pathway can lead to increased autophagy, which has been shown to have antitumor effects.
Biochemical and Physiological Effects:
In addition to its effects on the mTOR pathway, 3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3-oxazolidin-2-one has been shown to have other biochemical and physiological effects. It has been shown to inhibit the phosphorylation of AKT, a protein involved in cell survival and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3-oxazolidin-2-one is its specificity for the mTOR pathway. This allows for targeted inhibition of this pathway without affecting other cellular processes. However, like many experimental compounds, 3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3-oxazolidin-2-one has limitations. It has been shown to have poor solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3-oxazolidin-2-one. One area of interest is the potential for combination therapy with other anticancer agents. 3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3-oxazolidin-2-one has been shown to enhance the antitumor effects of other drugs, such as cisplatin and doxorubicin. Another area of interest is the development of more potent and selective mTOR inhibitors. Finally, there is interest in exploring the potential of 3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3-oxazolidin-2-one in the treatment of other diseases, such as neurological disorders and autoimmune diseases.
Synthesemethoden
The synthesis of 3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3-oxazolidin-2-one involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with 1-(cyclopropylmethyl)aziridine to form 4-chloro-3-nitrobenzyl aziridine. This intermediate is then reacted with 4-hydroxyphenylpiperazine to form 4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenylamine. The final step involves the reaction of this intermediate with ethyl oxalyl chloride to form the oxazolidinone ring.
Wissenschaftliche Forschungsanwendungen
3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3-oxazolidin-2-one has been studied extensively for its potential in cancer research. It has been shown to inhibit the mTOR pathway, which is involved in cell growth and proliferation. This pathway is often overactive in cancer cells, making it a target for cancer treatment. 3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3-oxazolidin-2-one has been shown to have antitumor activity in several preclinical studies.
Eigenschaften
IUPAC Name |
3-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-16-18(7-8-20-16)13-3-5-15(6-4-13)21-11-14-10-17(14)9-12-1-2-12/h3-6,12,14H,1-2,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDJNTSNNLFZQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC2COC3=CC=C(C=C3)N4CCOC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-1,3-oxazolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(1-Aminocyclopropyl)piperidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone;hydrochloride](/img/structure/B2438989.png)
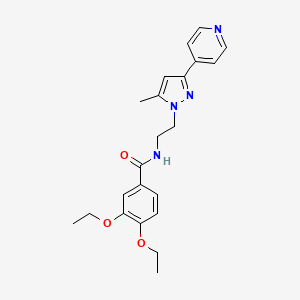
![2-([1,1'-biphenyl]-4-yl)-N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2438992.png)
![N-[2-(4-Chlorophenyl)-1-pyridin-2-ylethyl]prop-2-enamide](/img/structure/B2438993.png)
![1-(3-chloro-2-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2438995.png)

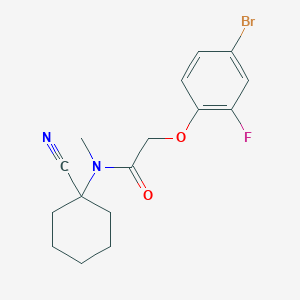
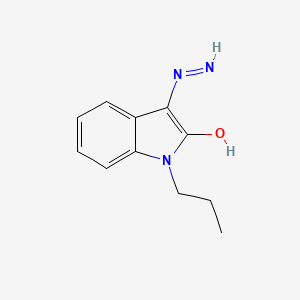
![2-[4-(5-chloro-2-methylphenyl)-2,3-dioxopyrazin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2439004.png)
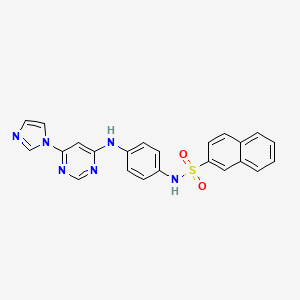
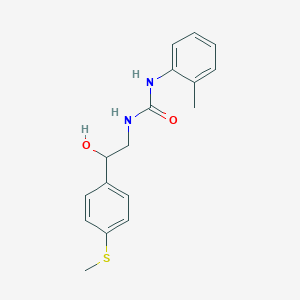
![[3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B2439008.png)
![7-Fluoro-N-[2-[1-[(prop-2-enoylamino)methyl]cyclopropyl]ethyl]-1-benzofuran-2-carboxamide](/img/structure/B2439010.png)
![3-[1-(4-fluorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole](/img/structure/B2439011.png)